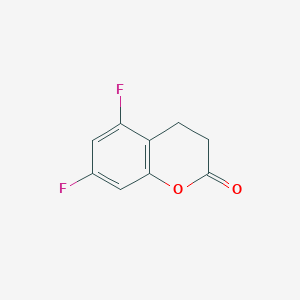

5,7-Difluorochroman-2-one

Description

Significance of Organofluorine Chemistry in Heterocyclic Compounds

Organofluorine chemistry, the study of organic compounds containing carbon-fluorine bonds, has had a profound impact on the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine into heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—is a particularly powerful strategy in drug discovery. pharmaffiliates.com

Fluorine possesses unique properties, including high electronegativity and a small atomic size, which allow it to form strong bonds with carbon. This imparts enhanced metabolic stability to drug molecules, prolonging their activity in the body. The presence of fluorine can also significantly alter a molecule's physicochemical properties, such as its lipophilicity (ability to dissolve in fats), basicity, and ability to pass through cell membranes. These modifications can lead to improved bioavailability and better binding affinity to biological targets. It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, underscoring the importance of this field.

Despite the advantages, the synthesis of fluorinated heterocycles presents considerable challenges. The high reactivity of fluorinating agents and the potential sensitivity of the heterocyclic ring systems require specialized and carefully controlled synthetic methods.

Overview of Lactone Chemistry and its Importance in Research

Lactones are a class of organic compounds that are cyclic esters, formed by the intramolecular esterification of a hydroxycarboxylic acid. chemicalbook.comrsc.org The resulting ring structure imparts distinct chemical properties that influence their stability and reactivity. chemicalbook.com Lactones are widespread in nature, found in sources ranging from plants to microorganisms, and they play significant roles in many biological processes. chemicalbook.comchemball.com

The structural diversity of lactones is vast, with ring sizes varying from three-membered α-lactones to large macrocyclic lactones. rsc.org In scientific research, particularly in drug discovery, lactones are recognized as "privileged scaffolds" due to their prevalence in biologically active molecules. chemball.com Many natural and synthetic lactones exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. chemball.comchemicalbook.com This has made them attractive targets for chemical synthesis and modification in the quest for new therapeutic agents.

Structural Context of Chroman-2-one Derivatives

The chroman-2-one scaffold, also known as dihydrocoumarin (B191007), is a bicyclic system where a benzene (B151609) ring is fused to a six-membered lactone ring (a dihydropyran-2-one). This structure is a derivative of coumarin (B35378), a well-known class of natural products belonging to the benzopyrone family. sigmaaldrich.com

Derivatives of the chroman-2-one core are of significant interest in medicinal chemistry due to their wide array of biological activities. These compounds have been investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. sigmaaldrich.com The reactivity and biological function of chroman-2-one derivatives are influenced by the substituents on both the benzene and the lactone portions of the molecule. The strategic placement of functional groups, such as fluorine atoms, can modulate the electronic properties and biological profile of the entire scaffold.

The Compound in Focus: 5,7-Difluorochroman-2-one

While extensive research exists for the isomeric compound 5,7-Difluorochroman-4-one (B1394127), a key intermediate in the synthesis of the drug Tegoprazan, specific scientific literature on this compound is not widely available. homesunshinepharma.comchemwhat.compreprints.orgmdpi.com However, based on the fundamental principles of organofluorine and lactone chemistry, we can infer its structural features and expected chemical properties.

Structural and Physicochemical Properties of this compound

The table below outlines the basic structural and identifying information for this compound, derived from its chemical name and the known properties of related compounds.

| Property | Value |

| IUPAC Name | 5,7-difluoro-3,4-dihydro-2H-chromen-2-one |

| Synonyms | 5,7-Difluorodihydrocoumarin |

| Molecular Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| Core Structure | Chroman-2-one (Dihydrocoumarin) |

The defining feature of this molecule is the presence of two fluorine atoms at positions 5 and 7 of the aromatic ring. This substitution pattern is expected to have a significant impact on the molecule's electron distribution and reactivity. The strong electron-withdrawing nature of the fluorine atoms would decrease the electron density of the benzene ring, potentially influencing its interactions with biological targets and affecting its metabolic pathways.

Due to the lack of specific published research, detailed findings on the synthesis, reactivity, and biological activity of this compound cannot be provided. Further investigation would be required to characterize this compound fully and explore its potential applications in materials science or as a building block in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O2 |

|---|---|

Molecular Weight |

184.14 g/mol |

IUPAC Name |

5,7-difluoro-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4H,1-2H2 |

InChI Key |

MYMPLIAQCLAJNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5,7 Difluorochroman 2 One

Electrophilic and Nucleophilic Reactions of the Lactone Moiety

The reactivity of the lactone in 5,7-Difluorochroman-2-one is centered around the electrophilic carbonyl carbon (C-2) and the adjacent α-carbon (C-3). The carbonyl group is susceptible to attack by a wide range of nucleophiles. nih.govtutorsglobe.com This can lead to either addition at the carbonyl or, more commonly, a ring-opening reaction.

Nucleophilic Attack and Ring-Opening: Strong nucleophiles, such as hydroxide (B78521) ions or alkoxides, readily attack the electrophilic carbonyl carbon. This typically results in the cleavage of the ester bond (acyl-oxygen bond) and opening of the lactone ring to form the corresponding 3-(2-hydroxy-3,5-difluorophenyl)propanoate derivative. ontosight.airsc.orggoogle.com This hydrolysis reaction is a characteristic feature of lactones. ontosight.airsc.org The reaction is generally catalyzed by acid or base. Under basic conditions, the reaction proceeds via the formation of a carboxylate salt, which is then protonated to yield the carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. rsc.org

Enzymatic hydrolysis of dihydrocoumarins by hydrolases, such as dihydrocoumarin (B191007) hydrolase, is also a known transformation, highlighting the biological relevance of this reaction. ontosight.airsc.orgnih.gov

Reactions at the α-Carbon (C-3): The C-3 position, being alpha to the carbonyl group, can potentially be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position. However, this reactivity must compete with the propensity for ring-opening under basic conditions.

Reactions Involving the Fluorine Substituents on the Aromatic Ring

The two fluorine atoms on the benzene (B151609) ring profoundly influence its reactivity. They are strongly electron-withdrawing through the inductive effect (-I effect) but also exhibit a weak electron-donating resonance effect (+M effect). wikipedia.orgresearchgate.net

Potential for Nucleophilic Aromatic Substitution

The presence of strong electron-withdrawing groups, like fluorine, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). core.ac.ukwikipedia.org In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the displacement of a leaving group. stackexchange.commasterorganicchemistry.comlibretexts.org

In SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful electron-withdrawing inductive effect of fluorine. stackexchange.commasterorganicchemistry.comwyzant.com This effect stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com In the case of this compound, the fluorine atoms activate the ring for substitution. A strong nucleophile could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would depend on the relative stability of the possible Meisenheimer intermediates. Attack at the C-5 or C-7 position would be stabilized by the remaining fluorine atom and the electron-withdrawing nature of the lactone ring system. Highly fluorinated aromatic compounds are known to undergo highly regioselective SNAr reactions, often at the para position relative to an activating group. ekb.eg

Influence of Fluorine on Ring Activation/Deactivation

In the context of electrophilic aromatic substitution (EAS), the situation is more complex. Halogens are generally considered deactivating groups due to their strong inductive electron withdrawal (-I effect), which makes the ring less nucleophilic. researchgate.net However, they are also ortho-, para-directors because their resonance effect (+M effect) can stabilize the cationic intermediate (Wheland intermediate) formed during the attack, particularly when the electrophile adds to the ortho or para positions.

For fluorine, the inductive deactivation is strong, but its resonance donation, while weaker than other halogens, is still significant. wikipedia.org This leads to fluorobenzene (B45895) having a reactivity in EAS that is only slightly lower than benzene itself, a phenomenon sometimes referred to as the "anomalous reactivity" of fluorobenzene. researchgate.netacs.org Substitution is strongly directed to the para position. wikipedia.orgacs.org

For this compound, the two fluorine atoms and the fused lactone ring all act as deactivating groups, making the aromatic ring significantly less reactive towards electrophiles. Any potential electrophilic substitution would be expected to occur at the C-6 or C-8 positions, which are ortho/para to the directing groups (the ether oxygen and the fluorine atoms). The precise outcome would be determined by the complex interplay of these directing effects.

Ring-Opening and Ring-Closing Reactions of the Chroman-2-one System

The formation and cleavage of the heterocyclic ring are key transformations for the chroman-2-one scaffold.

Ring-Opening Reactions: As discussed previously (Section 3.1), the most common ring-opening reaction is the hydrolysis of the lactone to form a 3-arylpropanoic acid derivative. ontosight.aigoogle.com This can be achieved under acidic, basic, or enzymatic conditions. rsc.orgnih.gov Other strong nucleophiles can also induce ring-opening. Some complex cascade reactions involving chromone (B188151) derivatives proceed through a ring-opening and subsequent recyclization (RORC) pathway, where a nucleophile attacks the C-2 position, opens the pyrone ring, and then a new ring is formed. tandfonline.com

Ring-Closing Reactions: The synthesis of the chroman-2-one system often relies on a ring-closing reaction. A common strategy is the intramolecular cyclization of a suitably substituted 3-arylpropanoic acid. For instance, the cyclization of 3-(2-hydroxy-3,5-difluorophenyl)propanoic acid, likely through the formation of an acyl halide or mixed anhydride (B1165640) to activate the carboxylic acid, would yield this compound. Ring-closing metathesis (RCM) is another powerful technique used to form cyclic structures and could potentially be applied to synthesize chroman-2-one derivatives from appropriate diene precursors. researchgate.netnih.gov

Derivatization Strategies for Structural Modification

Derivatization involves chemically modifying a core structure to produce new compounds with potentially different properties. beilstein-archives.org For this compound, several positions offer opportunities for structural modification.

Aromatic Ring Substitution: As detailed in Section 3.2, nucleophilic aromatic substitution could replace one of the fluorine atoms with other functional groups (e.g., amines, alkoxides, thiolates). ekb.eg This would be a powerful method for creating a diverse library of analogs.

Modification at C-3 and C-4: The methylene (B1212753) groups at the C-3 and C-4 positions can be targets for functionalization. For example, radical-based reactions or reactions involving the enolate at C-3 could introduce substituents. Some studies on related dihydrocoumarins have shown that hydroxymethyl groups can be introduced at the C-3 and C-4 positions. mdpi.com

Derivatization following Ring-Opening: The ring can be opened to the corresponding 3-(2-hydroxy-3,5-difluorophenyl)propanoic acid. Both the phenol (B47542) and carboxylic acid functional groups of this intermediate can then be readily derivatized before a potential re-cyclization, offering a versatile route to various analogs.

Derivatization of the Carbonyl Group: While often leading to ring-opening, reactions at the carbonyl group, such as reduction to the corresponding lactol (a cyclic hemiacetal), can provide another avenue for derivatization.

The table below summarizes potential derivatization reactions based on the general reactivity of the chroman-2-one scaffold.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Lactone Hydrolysis | NaOH (aq), then H₃O⁺ | 3-(2-hydroxy-3,5-difluorophenyl)propanoic acid |

| Nucleophilic Aromatic Substitution | R-NH₂, base, heat | 5- or 7-amino-substituted chroman-2-one |

| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | 6- or 8-bromo-5,7-difluorochroman-2-one |

| Carbonyl Reduction | Diisobutylaluminium hydride (DIBAL-H) | 5,7-Difluorochroman-2-ol (lactol) |

| α-Halogenation | N-Bromosuccinimide (NBS), radical initiator | 3-Bromo-5,7-difluorochroman-2-one |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 5,7-Difluorochroman-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, provides a complete picture of its molecular framework.

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to the dihydrocoumarin (B191007) core, with the fluorine substituents significantly influencing the chemical shifts of the aromatic protons and carbons.

Proton (¹H) NMR: The proton NMR spectrum would likely display two aromatic protons. Due to the fluorine atoms at positions 5 and 7, these protons would appear as multiplets resulting from both proton-proton and proton-fluorine couplings. The aliphatic protons at C3 and C4 would likely appear as triplets, characteristic of an ethyl fragment in a constrained ring system. niscpr.res.intandfonline.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show nine distinct carbon signals. The carbonyl carbon (C2) of the lactone would resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. nih.govchemicalbook.com The carbons directly bonded to fluorine (C5 and C7) will exhibit large one-bond C-F coupling constants (¹JCF), and their chemical shifts will be significantly affected by the high electronegativity of fluorine. The other aromatic and aliphatic carbons will show smaller, through-bond C-F couplings. nih.govasianpubs.org

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| 2 | - | ~165 | - |

| 3 | ~2.9 (t) | ~24 | |

| 4 | ~3.1 (t) | ~29 | |

| 4a | - | ~115 | |

| 5 | - | ~158 (dd) | ¹JCF, ³JCCF |

| 6 | ~6.8 (m) | ~100 (dd) | ²JHF, ⁴JCF |

| 7 | - | ~159 (dd) | ¹JCF, ³JCCF |

| 8 | ~6.9 (m) | ~105 (d) | ³JHF, ³JCF |

| 8a | - | ~140 |

Note: These are predicted values based on known data for similar substituted dihydrocoumarins and fluorinated aromatic compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the fluorine atoms at positions 5 and 7, as they are in different chemical environments. The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and their through-space and through-bond interactions with neighboring protons. alfa-chemistry.comicpms.cz The signals may appear as multiplets due to coupling with the aromatic protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the protons at C3 and C4, as well as the couplings between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C3, C4, C6, and C8). asianpubs.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds. asianpubs.orgresearchgate.net For instance, correlations from the C4 protons to the C4a, C5, and C2 carbons would be expected. Similarly, correlations from the aromatic protons to the surrounding carbon atoms would confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) Studies

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the lactone group, typically in the region of 1750-1770 cm⁻¹. researchgate.net The C-F stretching vibrations would appear as strong bands in the fingerprint region, usually between 1100 and 1300 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations would be expected to give rise to distinct Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| C=O (Lactone) | Stretching | 1750 - 1770 |

| C-F | Stretching | 1100 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula as C₉H₆F₂O₂. rsc.org Tandem mass spectrometry (MS/MS) experiments could further elucidate the fragmentation pathways, which would likely involve the loss of CO and subsequent rearrangements of the dihydrocoumarin ring system, providing additional structural confirmation. nih.govuvic.caresearchgate.netchemrxiv.org

Computational and Theoretical Studies of 5,7 Difluorochroman 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

No specific studies detailing the quantum chemical calculations for the electronic structure and stability of 5,7-Difluorochroman-2-one were found. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine properties like molecular orbital energies, electron density distribution, and thermodynamic stability, but this has not been published for this specific molecule. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscapes of this compound. A computational study in this area would identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers required to transition between them. While computational studies have confirmed the stability of conformers for other chroman-4-one derivatives, this data is absent for the 2-one variant. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No publications containing predicted spectroscopic parameters for this compound are available. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman) are common computational tasks, often performed to complement experimental data. nih.govmdpi.comnist.gov However, these calculations have not been reported for this specific compound.

Reaction Mechanism Elucidation via Computational Modeling

A search for literature yielded no results on the use of computational modeling to elucidate reaction mechanisms involving this compound. This type of study would use computational methods to map out the energetic pathways of chemical reactions, identify transition states, and provide insight into reaction kinetics and outcomes. rsc.orgresearchgate.net

Molecular Docking and Simulation Studies

No molecular docking or simulation studies featuring this compound were identified. Such studies are typically performed to predict how a molecule might interact with a biological target, like a protein or enzyme. openmedicinalchemistryjournal.comresearchgate.net While the chroman scaffold is of interest in medicinal chemistry, docking studies have focused on other derivatives.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Building Block in Complex Molecular Architectures

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. acs.org Therefore, 5,7-Difluorochroman-2-one could serve as a unique building block for creating novel fluorinated analogues of known biologically active compounds.

Role as a Synthetic Intermediate for Novel Compounds

Closely related to its role as a building block, this compound can be envisioned as a key synthetic intermediate. The lactone ring in the chroman-2-one structure can undergo various chemical transformations, such as ring-opening reactions, to introduce new functional groups. This would allow for the synthesis of a diverse range of novel compounds that are not easily accessible through other synthetic routes.

For example, the isomeric compound, 5,7-difluorochroman-4-one (B1394127), is a known key intermediate in the synthesis of the pharmaceutical agent Tegoprazan. nbinno.com This highlights the importance of the difluorinated chroman scaffold in the development of new drugs. Although this compound has a different carbonyl position, its difluorinated aromatic ring is a feature of interest for medicinal chemists.

Below is a table of related chroman-2-one derivatives and their synthetic applications, illustrating the potential roles that this compound could play.

| Chroman-2-one Derivative | Synthetic Application |

| 4-(diarylphosphoryl)chroman-2-ones | Synthesized via decarboxylative C-4 phosphorylation of coumarin-3-carboxylic acids. mdpi.com |

| 4-substituted-chroman-2-ones | Prepared through a doubly decarboxylative, photoredox synthesis. rsc.org |

| Chroman-2,4-diones | Synthesized via a ring-opening/ring-closing reaction involving palladium-catalyzed intramolecular aryloxycarbonylation. nih.gov |

Development of Fluorinated Scaffolds for Chemical Biology Tools

Fluorinated organic molecules are of significant interest in chemical biology as probes and imaging agents. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and the ability of ¹⁹F to be detected by magnetic resonance spectroscopy (MRS) and imaging (MRI), make fluorinated scaffolds valuable tools for studying biological systems. nih.gov

While there is no specific information on the use of this compound for developing chemical biology tools, the incorporation of fluorine into various scaffolds has been shown to be beneficial. elsevierpure.comnih.gov For example, fluorinated nucleosides have been developed as anticancer agents and for use in positron emission tomography (PET). mdpi.com The difluorinated nature of this compound makes it a candidate for derivatization into probes for ¹⁹F MRI or as a component of more complex fluorescent probes.

The table below summarizes the application of different fluorinated scaffolds in chemical biology.

| Fluorinated Scaffold | Application in Chemical Biology |

| Fluorinated BODIPY dyes | Used for their optical properties in biological imaging. nih.gov |

| Fluorinated Nucleosides | Utilized as anticancer drugs and in PET imaging. mdpi.com |

| General Organofluorine Compounds | Employed in pharmaceuticals, diagnostics, and agrochemicals. nih.gov |

Potential in Material Science Applications

In material science, the incorporation of fluorine into polymers can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. nih.govrsc.orgmt.com Fluorinated polymers are used in a variety of applications, from non-stick coatings to advanced electronic materials. mt.comman.ac.uk

As a fluorinated lactone, this compound could potentially serve as a monomer for the synthesis of novel fluorinated polyesters through ring-opening polymerization. nih.gov The resulting polymers would be expected to exhibit some of the characteristic properties of fluoropolymers. Research on fluorinated β-lactones has shown that they can be polymerized to form poly(β-hydroxyalkanoate)s with fluorinated side chains, which can have different thermal and surface properties compared to their non-fluorinated counterparts. nih.gov

The potential properties of polymers derived from this compound could make them suitable for applications such as:

Electronic Materials: Fluorinated polymers often have low dielectric constants, making them useful as insulating materials in microelectronics. rsc.org

Functional Polymers: The unique properties of fluorinated polymers make them suitable for use in specialized coatings, membranes, and other functional materials. nih.govrsc.org

The following table outlines the properties and applications of some fluorinated polymers, suggesting the potential for materials derived from this compound.

| Fluorinated Polymer Type | Key Properties | Potential Applications |

| Poly(tetrafluoroethylene) (PTFE) | High thermal stability, chemical resistance, low friction. nih.gov | Non-stick coatings, chemically resistant gaskets. mt.com |

| Side-chain fluorinated polymers | Hydrophobicity, low surface energy. rsc.org | Water and oil repellent coatings. rsc.org |

| Semi-fluorinated Polymers | Chemical recyclability, tunable thermal properties. rsc.org | Sustainable functional materials. rsc.org |

Future Research Directions and Prospects

Emerging Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a rapidly evolving field, moving beyond traditional methods to more efficient and selective strategies. A primary goal is the development of methods that allow for the precise introduction of fluorine atoms into complex molecular architectures.

One of the most promising areas is late-stage fluorination , where fluorine is introduced in the final steps of a synthetic sequence. rsc.orgtandfonline.com This approach is highly valuable as it allows for the diversification of complex molecules without the need to redesign the entire synthesis from fluorinated starting materials. tandfonline.com Methodologies involving metal-catalyzed reactions and the use of novel hypervalent iodine reagents are particularly promising for achieving this. tandfonline.comtandfonline.com

Another key area of development is the use of flow chemistry . This technique, which involves conducting reactions in a continuous stream through small tubes, offers enhanced safety, control, and scalability compared to traditional batch chemistry. uva.nl For the synthesis of compounds like 5,7-Difluorochroman-2-one, flow chemistry could enable safer handling of hazardous fluorinating agents and provide more consistent yields. uva.nl

Furthermore, research is focusing on more environmentally friendly fluorination methods to reduce reliance on reagents that fall under the category of per- and polyfluoroalkyl substances (PFAS). uva.nl The use of simple fluoride (B91410) salts, such as caesium fluoride, as the fluorine source is a significant step towards greener chemical processes. uva.nl

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Fluorination | Introduction of fluorine atoms at the end of a synthetic route. | Allows for rapid diversification of complex molecules; avoids redesigning entire synthetic pathways. tandfonline.comrsc.orgtandfonline.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and reaction control. uva.nl |

| PFAS-Free Synthesis | Utilizes environmentally benign sources of fluorine. | Reduces the environmental impact of fluorination chemistry. uva.nl |

| Catalyzed Reactions | Use of transition metals to facilitate C-F bond formation. | High efficiency and selectivity under mild conditions. nih.gov |

Interdisciplinary Research Opportunities

The unique properties of fluorinated compounds open up a vast landscape for interdisciplinary research, bridging chemistry, biology, and materials science.

In medicinal chemistry and drug discovery , the introduction of fluorine is a well-established strategy to enhance the therapeutic potential of drug candidates. tandfonline.comnih.gov Fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.com Fluorinated heterocycles like this compound could serve as valuable scaffolds for developing new therapeutic agents. The chroman framework itself is a privileged structure found in many biologically active molecules.

Molecular imaging , particularly Positron Emission Tomography (PET), represents another significant opportunity. The incorporation of the fluorine-18 (B77423) (¹⁸F) isotope into bioactive molecules allows for non-invasive imaging of biological processes in real-time. nih.govnih.gov Developing efficient methods to label compounds like this compound with ¹⁸F could lead to new diagnostic tools for various diseases. murphylab.org

In materials science , fluorine-containing polymers are known for their unique properties, including high thermal stability and hydrophobicity. man.ac.uk Research into incorporating fluorinated heterocycles as monomers could lead to the development of novel polymers with advanced functionalities, potentially for applications in electronics or advanced coatings. man.ac.uk

Advancements in Spectroscopic Techniques for Complex Fluorinated Systems

The characterization of complex fluorinated molecules presents unique analytical challenges. However, recent advancements in spectroscopic techniques are providing powerful tools to elucidate their structures and dynamics.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for analyzing fluorinated compounds. rsc.orgrsc.org Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and large chemical shift range make it an ideal tool for structural analysis. rsc.org New ¹⁹F-centered NMR methodologies are being developed that allow for the complete structure determination of fluorinated compounds within complex mixtures, without the need for physical separation. rsc.orgrsc.orgresearchgate.net This is particularly useful for analyzing reaction outcomes and identifying byproducts in the synthesis of molecules like this compound.

The development of ultrafast spectroscopy techniques is another exciting frontier. These methods allow scientists to observe molecular dynamics on extremely short timescales (femtoseconds), providing deep insights into chemical reaction mechanisms. spectroscopyonline.com Applying these techniques to fluorinated systems could help researchers understand the intricate details of fluorination reactions.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with spectroscopic analysis is enhancing the ability to interpret complex data. spectroscopyonline.com AI algorithms can identify subtle patterns in spectroscopic data that may be missed by human analysis, leading to faster and more accurate characterization of novel fluorinated compounds. spectroscopyonline.com

| Technique | Application for Fluorinated Systems | Recent Advancements |

| ¹⁹F NMR Spectroscopy | Primary tool for structure elucidation and reaction monitoring. rsc.orgrsc.org | Development of methods for analyzing complex mixtures without separation. rsc.orgresearchgate.net |

| Ultrafast Spectroscopy | Studying molecular dynamics and reaction mechanisms at the femtosecond timescale. spectroscopyonline.com | Improved laser and detector technology for real-time observation. spectroscopyonline.com |

| AI/ML in Spectroscopy | Interpretation of complex spectral data and pattern recognition. spectroscopyonline.com | Enhanced efficiency and depth of data analysis for faster discovery. spectroscopyonline.com |

| Plasmonic Nanospectroscopy | High-sensitivity detection and analysis at the nanoscale. mdpi.com | Integration with other microscopy techniques for comprehensive analysis. mdpi.com |

Q & A

Q. How can researchers balance open-data mandates with confidentiality in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.